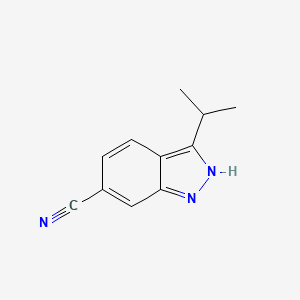
3-Isopropyl-1H-indazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanobenzaldehyde with isopropylhydrazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
- Oxidation can yield indazole oxides.
- Reduction can produce 3-isopropyl-1H-indazole-6-amine.
- Substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
3-Isopropyl-1H-indazole-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with their metabolic processes.
Comparison with Similar Compounds
- 1H-Indazole-3-carbonitrile
- 2-Isopropyl-1H-indazole-3-carbonitrile
- 3-Methyl-1H-indazole-6-carbonitrile
Comparison: 3-Isopropyl-1H-indazole-6-carbonitrile is unique due to the presence of the isopropyl group at the 3-position and the nitrile group at the 6-position. This specific arrangement of functional groups can influence its reactivity and biological activity, making it distinct from other indazole derivatives.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-propan-2-yl-2H-indazole-6-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-7(2)11-9-4-3-8(6-12)5-10(9)13-14-11/h3-5,7H,1-2H3,(H,13,14) |
InChI Key |
CLYMSCSXULTZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC(=CC2=NN1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















